molecular formula C15H14N2O2 B6421811 4-[(1H-imidazol-1-yl)methyl]-6,7-dimethyl-2H-chromen-2-one CAS No. 899387-56-5

4-[(1H-imidazol-1-yl)methyl]-6,7-dimethyl-2H-chromen-2-one

Cat. No. B6421811
CAS RN: 899387-56-5
M. Wt: 254.28 g/mol
InChI Key: HDPFRGSCSFYTGD-UHFFFAOYSA-N
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Description

The compound “4-[(1H-imidazol-1-yl)methyl]-6,7-dimethyl-2H-chromen-2-one” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a heterocyclic building block used in chemical synthesis .


Synthesis Analysis

The synthesis of imidazole derivatives involves various methods. For instance, the N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst yields 4-(1H-imidazol-1-yl)benzaldehyde . This compound, when treated with substituted acetophenones, yields corresponding chalcones . Each chalcone on further reaction with guanidine hydrochloride results in the title compounds .


Molecular Structure Analysis

Imidazole is a planar 5-membered ring that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mechanism of Action

While the specific mechanism of action for “4-[(1H-imidazol-1-yl)methyl]-6,7-dimethyl-2H-chromen-2-one” is not mentioned in the search results, it’s worth noting that many drugs containing an imidazole ring have diverse mechanisms of action. For instance, certain antifungal drugs, the nitroimidazole series of antibiotics, and the sedative midazolam all contain an imidazole ring .

Safety and Hazards

The safety data sheet for Methyl 4-(1H-imidazol-1-yl)benzoate, a related compound, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

Future Directions

Imidazole derivatives have a broad range of chemical and biological properties, making them valuable in the development of new drugs . Future research may focus on developing novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions .

properties

IUPAC Name

4-(imidazol-1-ylmethyl)-6,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-10-5-13-12(8-17-4-3-16-9-17)7-15(18)19-14(13)6-11(10)2/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPFRGSCSFYTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-1-ylmethyl)-6,7-dimethyl-2H-chromen-2-one

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